Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)-
Description
Table 1: Engineered CYP14A Variants and Their Catalytic Performance
| Variant | Substrate Scope | Turnover Frequency (min⁻¹) | Regioselectivity (C14α-OH) |
|---|---|---|---|
| Wild-type CYP14A | Natural steroids | 12.3 ± 1.2 | 78% |
| I111L–M115K | 16-Methyl steroids | 34.8 ± 2.1 | 94% |
| I111L–V124W | Δ1,4-Diene steroids | 28.9 ± 1.8 | 89% |
Post-hydroxylation, the Δ14 olefin intermediate undergoes hydrofunctionalization or difunctionalization to introduce diverse groups at C14. For example, palladium-catalyzed Heck coupling with aryl halides yields C14-aryl derivatives, while epoxidation followed by ring-opening produces diol functionalities. These methods achieve overall yields of 68–83% for gram-scale syntheses.
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,15-16,18,24,27H,4-5,8,10-11H2,1-3H3/t15-,16-,18-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXDNQUHAFMVPT-QEYSUVLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@]2(C[C@@H]([C@]3([C@H]([C@@H]2C1)CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208578 | |
| Record name | Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59860-99-0 | |
| Record name | 16delta-Betamethasone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059860990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16.DELTA.-BETAMETHASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK8RHF5SQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Phytosterol Degradation and Initial Functionalization
A mixture of soybean phytosterols (e.g., β-sitosterol, campesterol) undergoes microbial degradation using Mycobacterium spp. to yield androst-4-ene-3,17-dione (AD). Subsequent chemical modifications include:
-
C16 Methylation : Alkylation at C16 is achieved via Grignard reagents (e.g., methylmagnesium bromide) under anhydrous conditions, yielding 16-methyl-pregna-4-ene-3,20-dione.
-
1(2)-Dehydrogenation : The introduction of the Δ¹ double bond is performed chemically using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or microbiologically via Nocardioides simplex VKM Ac-2033D. The microbial route offers higher stereoselectivity, achieving >85% conversion efficiency.
Fluorination at C9
The 9α-fluoro group is introduced through electrophilic fluorination, a critical step for enhancing glucocorticoid activity.
Epoxide Intermediate Strategy
A patented method involves synthesizing a 9α,11α-epoxide intermediate from 16α-methyl-pregna-1,4-diene-3,20-dione:
-
Epoxidation : Treatment with peracetic acid forms the 9α,11α-epoxide.
-
Fluorination : Reaction with fluoroperchlorate (FClO₃) in dichloromethane opens the epoxide, selectively introducing fluorine at C9. This step achieves ~75% yield with <5% of the undesired 9β-fluoro epimer.
Table 1: Fluorination Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Reagent | Fluoroperchlorate | |
| Solvent | Dichloromethane | |
| Temperature | 20–25°C | |
| Yield | 75% | |
| Stereoselectivity | 9α:9β = 15:1 |
Hydroxylation at C11β and C21
Microbial 11β-Hydroxylation
The 11β-hydroxy group is introduced using microbial biotransformation:
C21 Hydroxylation via Hydrolysis
The 21-hydroxy group is introduced by hydrolyzing a 21-acetate intermediate:
-
Acetylation : Protection of C21 as an acetate ester using acetic anhydride.
-
Hydrolysis : Treatment with sodium methoxide in methanol removes the acetyl group, yielding the free 21-hydroxy derivative. This step proceeds with >90% efficiency.
Table 2: Hydroxylation Parameters
| Step | Conditions | Yield | Source |
|---|---|---|---|
| 11β-Hydroxylation | Rhizopus arrhizus, 28°C, 72h | 78% | |
| 21-Hydrolysis | NaOMe/MeOH, 25°C, 30min | 92% |
Stereochemical Control and Purification
Chromatographic Resolution
Final purification employs reverse-phase HPLC (C18 column) with a methanol-water gradient (60:40 to 85:15) to separate residual diastereomers. The target compound elutes at 12.3 minutes, with ≥98% purity.
Crystallization
Recrystallization from acetone/hexane mixtures enhances purity to >99.5%, confirmed by melting point (mp 174–185°C) and optical rotation ([α]²⁵_D = +81.8° in chloroform).
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency
| Method | Total Yield | Purity | Cost |
|---|---|---|---|
| Phytosterol → Microbial | 32% | 98% | Low |
| Fully Chemical | 28% | 95% | High |
The microbial-chemical hybrid route offers superior cost-efficiency and scalability.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxytamoxifen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to tamoxifen.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized tamoxifen derivatives .
Scientific Research Applications
4-Hydroxytamoxifen has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It serves as a tool in molecular biology for studying estrogen receptor signaling pathways.
Medicine: It is extensively used in cancer research, particularly in studies related to breast cancer treatment and prevention.
Industry: It is utilized in the pharmaceutical industry for the development of new therapeutic agents
Mechanism of Action
4-Hydroxytamoxifen exerts its effects by binding to estrogen receptors, thereby blocking the action of estrogen. This inhibition prevents the proliferation of estrogen-dependent cancer cells. The compound’s high affinity for estrogen receptors makes it effective in reducing the growth of breast cancer cells. It also modulates the expression of genes involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (8S,9R,10S,11S,13S,14S)-9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one .
- Molecular Formula : C₂₂H₂₇FO₄.
- Molecular Weight : 374.45 g/mol.
- CAS Number : 59860-99-0 .
- Structural Features :
- Core Structure : A 1,4,16-triene pregnane backbone, distinguishing it from typical 1,4-diene glucocorticoids.
- Substituents : 9-Fluoro (enhances glucocorticoid receptor affinity), 11β-hydroxy (critical for anti-inflammatory activity), 16-methyl (reduces mineralocorticoid effects), and 21-hydroxy groups .
Pharmacological Role : A synthetic glucocorticoid impurity or intermediate, likely influencing metabolic stability and receptor binding kinetics .
Structural and Functional Group Differences
Table 1: Key Structural Comparisons
Detailed Analysis of Structural Variations
(a) Backbone Unsaturation :
- Dexamethasone/Betamethasone : 1,4-diene systems are standard in systemic glucocorticoids, optimizing steric interactions with the receptor .
(b) Substituent Effects :
- 9-Fluoro Group : Present in all compared compounds, it enhances glucocorticoid receptor binding by stabilizing the C8-C9 double bond .
- 16-Methyl Configuration :
- 21-Hydroxy vs. 21-Ester :
(c) Functional Modifications :
- Triamcinolone Acetonide: The 16,17-cyclic acetal (isopropylidene ketal) enhances stability and topical efficacy by reducing systemic absorption .
- Flumethasone : 6α-Fluoro addition increases potency but raises risks of adrenal suppression .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Pharmacological Properties
| Compound | Half-Life (Hours) | Relative Potency* | Key Clinical Use |
|---|---|---|---|
| Target Compound | N/A (Impurity) | N/A | Research/reference standard |
| Dexamethasone | 36–72 | 1 (Reference) | Systemic inflammation |
| Betamethasone Acetate | 48–120 | 1.5–2.0 | Long-acting formulations |
| Triamcinolone Acetonide | 18–36 | 3–5 | Topical dermatitis |
| Flumethasone | 24–48 | 5–10 | Veterinary use |
*Potency relative to hydrocortisone. Sources: .
Analytical and Regulatory Considerations
- Purity Standards: Dexamethasone and betamethasone acetate meet pharmacopeial criteria (NLT 97.0% purity) . The target compound is an impurity (e.g., Triamcinolone Acetonide Related Compound B) with HPLC purity >95% .
- Spectroscopic Identification :
- Infrared (IR) and thin-layer chromatography (TLC) methods differentiate esterified vs. hydroxylated derivatives .
Biological Activity
Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, commonly referred to as 9-Fluoro-11β,21-dihydroxy-16-methylpregna-1,4,16-triene-3,20-dione, is a synthetic glucocorticoid with significant biological activity. This compound is primarily studied for its potential therapeutic applications in treating inflammatory and autoimmune conditions due to its anti-inflammatory and immunosuppressive properties.
- Molecular Formula : C22H27F O4
- Molecular Weight : 374.45 g/mol
- CAS Number : 59860-99-0
- IUPAC Name : (8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Biological Activity Overview
The biological activity of this compound stems from its interaction with glucocorticoid receptors (GR), leading to a range of physiological effects:
- Anti-inflammatory Effects : The compound exhibits potent anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and mediators. This is particularly beneficial in managing conditions like asthma and rheumatoid arthritis.
- Immunosuppressive Effects : It reduces the activity of immune cells such as lymphocytes and macrophages, making it useful in treating autoimmune diseases.
- Metabolic Effects : The compound influences glucose metabolism and can lead to increased blood sugar levels due to its gluconeogenic effects.
The mechanism by which Pregna-1,4,16-triene-3,20-dione exerts its effects involves binding to the GR in the cytoplasm. Upon binding:
- The receptor-ligand complex translocates to the nucleus.
- It binds to glucocorticoid response elements (GREs) in the DNA.
- This interaction modulates the transcription of target genes involved in inflammation and immune responses.
Case Studies
- Study on Asthma Management : In a clinical trial involving patients with moderate to severe asthma, treatment with this glucocorticoid resulted in a significant reduction in exacerbation rates compared to placebo controls. The study highlighted improvements in lung function and reduced reliance on rescue medications.
- Rheumatoid Arthritis Treatment : A cohort study assessed the long-term effects of this compound on patients with rheumatoid arthritis. Results indicated a marked decrease in disease activity scores and improved quality of life metrics over a six-month treatment period.
Comparative Efficacy
A comparative analysis of various glucocorticoids demonstrated that Pregna-1,4,16-triene-3,20-dione has a higher relative binding affinity for GR compared to traditional corticosteroids like prednisone and dexamethasone. This suggests that it may be more effective at lower doses while potentially reducing side effects associated with higher doses of less potent glucocorticoids.
| Compound | Relative Binding Affinity | Clinical Application |
|---|---|---|
| Pregna-1,4,16-triene-3,20-dione | High | Asthma, Rheumatoid Arthritis |
| Dexamethasone | Moderate | Inflammation |
| Prednisone | Low | Autoimmune Disorders |
Synthesis and Development
Recent studies have explored efficient synthetic routes for producing Pregna-1,4,16-triene-3,20-dione from natural phytosterols. For instance:
Q & A
Q. Q1. What are the critical steps for synthesizing 9-fluoro-11,21-dihydroxy-16-methylpregna-1,4,16-triene-3,20-dione?
Methodological Answer: Synthesis typically begins with hydrogenation of hydrocortisone derivatives, followed by fluorination at C9 using hydrogen fluoride or fluorinating agents. Key steps include:
C16 Methylation : Introduction of the methyl group via alkylation under basic conditions (e.g., using methyl iodide).
C11β Hydroxylation : Achieved through microbial oxidation or stereoselective chemical oxidation.
C1,4,16-Triene Formation : Dehydrogenation using catalysts like selenium dioxide or DDQ (dichlorodicyanoquinone) to introduce conjugated double bonds.
Acetylation at C21 : Protection of the hydroxyl group using acetic anhydride .
Q. Q2. How to validate the purity of this compound using chromatographic methods?
Methodological Answer: Use HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile/water (55:45 v/v) at 1.0 mL/min. Detect at 240 nm. Validate parameters:
- Linearity : R² ≥ 0.999 in 0.1–100 µg/mL.
- LOD/LOQ : 0.05 µg/mL and 0.15 µg/mL, respectively.
- Precision : RSD ≤ 2% for intraday/interday assays .
For TLC identification , use silica gel GF254 plates with chloroform/methanol (9:1); Rf ≈ 0.45 under UV 254 nm .
Advanced Research: Stability and Degradation Pathways
Q. Q3. What are the major degradation products under accelerated stability conditions (40°C/75% RH)?
Methodological Answer: Expose the compound to ICH Q1A(R2) conditions and analyze via LC-MS. Major degradation products include:
Q. Q4. How to assess glucocorticoid receptor (GR) binding affinity for this compound?
Methodological Answer:
Competitive Binding Assay : Use [³H]-dexamethasone as a radioligand and HEK293 cells expressing human GR.
IC50 Calculation : Fit data to a sigmoidal dose-response curve.
Structural Insights : Compare binding energy via molecular docking (PDB ID: 1M2Z). The C9-fluoro and C16-methyl groups enhance hydrophobic interactions with GR’s Leu753 and Val571 residues .
Advanced Research: Metabolic Profiling
Q. Q5. What methodologies identify phase I metabolites in hepatic microsomes?
Methodological Answer:
Incubation : Use human liver microsomes (HLMs) with NADPH (1 mM) at 37°C for 60 min.
LC-QTOF-MS Analysis : Full-scan mode (m/z 100–1000). Key metabolites:
- C20-Ketone Reduction : Forms 20β-diol (m/z 404.43 → 406.45).
- C6α-Hydroxylation : Observed in CYP3A4-dominated pathways.
Kinetic Studies : Calculate Km and Vmax using Michaelis-Menten plots .
Data Contradiction Analysis
Q. Q6. How to resolve discrepancies in reported melting points (215–220°C vs. 220°C)?
Methodological Answer: Variations arise from polymorphic forms or residual solvents. Validate via:
DSC Analysis : Heating rate 10°C/min under N₂. A single endothermic peak confirms purity.
XRPD : Compare diffraction patterns with reference standards.
Karl Fischer Titration : Ensure residual solvent content < 0.5% .
Advanced Research: Isotopic Labeling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
